5-Bromo-2-methoxyphenethylamine hydrobromide
Overview
Description
5-Bromo-2-methoxyphenethylamine hydrobromide is a chemical compound that is not directly described in the provided papers. However, the papers do discuss various brominated and methoxy-substituted compounds, which can provide insights into the properties and reactivity of bromo-methoxyphenethylamines. These compounds are often of interest due to their potential biological activities and their use in the synthesis of more complex molecules .
Synthesis Analysis
The synthesis of brominated aromatic compounds is a common theme in the provided papers. For instance, an efficient synthesis of a related compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is described, which involves a series of reactions including methoxylation, oxidation, nucleophilic substitution, and bromination, yielding the desired product in an overall yield of 67% . Similarly, the synthesis of various brominated and methoxy-substituted heterocycles is reported, indicating that bromination is a key step in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of brominated compounds can be complex, as demonstrated by the study of a complex formed between a hydrobromide salt and a dibromo-biphenol, which was analyzed using X-ray diffraction, FT-IR, and NMR spectroscopy . The structure of brominated compounds can significantly influence their physical and chemical properties, as well as their reactivity .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions. For example, the regioisomers of substituted phenethylamine analogues were prepared via N-reductive alkylation, and their gas chromatographic separation and mass spectrometric fragmentation patterns were studied . The bromination of thiophenes and the subsequent reactions of the brominated products were also explored, indicating that bromine can direct further substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated compounds are influenced by the presence of bromine and other substituents. The papers discuss the synthesis and properties of brominated precursors and their applications in heterocyclic synthesis, which suggests that these compounds have versatile reactivity and can be used to synthesize a variety of heterocyclic structures . The thermodynamic properties and luminescence behaviors of lanthanide complexes with bromo-methoxybenzoic acid were also studied, highlighting the potential applications of these compounds in materials science .
Scientific Research Applications
Metabolic Studies
- Metabolism in Rats : A study on the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats found various metabolites, suggesting multiple metabolic pathways. This research may be relevant for understanding the metabolism of 5-Bromo-2-methoxyphenethylamine hydrobromide in similar conditions (Kanamori et al., 2002).
Photodynamic Therapy
- Use in Cancer Treatment : A study on zinc phthalocyanine derivatives, including those substituted with 5-Bromo-2-methoxyphenethylamine, demonstrated its potential as a Type II photosensitizer in the treatment of cancer through photodynamic therapy. The compound showed good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antioxidant Properties
- Antioxidant Activity : Research on bromophenols from the marine red alga Rhodomela confervoides, which might include similar bromophenol structures, revealed significant antioxidant activities. These compounds could be useful in preventing oxidative deterioration in food or pharmaceuticals (Li et al., 2011).
Analytical and Forensic Toxicology
- Toxicology and Analysis : In a study related to 4-bromo-2,5-dimethoxyphenethylamine derivatives, analytical methods were developed for detection and quantification in cases of intoxication. This suggests potential application in forensic toxicology for compounds like 5-Bromo-2-methoxyphenethylamine hydrobromide (Poklis et al., 2014).
Drug Synthesis
- Synthesis of SGLT2 Inhibitors : A study on the scale-up synthesis of a compound structurally related to 5-Bromo-2-methoxyphenethylamine hydrobromide demonstrated its role as a key intermediate in manufacturing SGLT2 inhibitors, used for diabetes therapy (Zhang et al., 2022).
Safety And Hazards
properties
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)ethanamine;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO.BrH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMRUSBUYMGDSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CCN.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373712 | |
Record name | 5-Bromo-2-methoxyphenethylamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxyphenethylamine hydrobromide | |
CAS RN |
206559-44-6 | |
Record name | 5-Bromo-2-methoxyphenethylamine hydrobromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10373712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 206559-44-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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